Agn-PC-0nibnm

Description

The compound "Agn-PC-0nibnm" is cataloged under the identifier AGN-PC-0WBEFX in Angene Chemical’s product listings, with CAS number 1185299-32-4 . Key attributes typically associated with such compounds include:

- Customizable synthesis pathways for research or industrial applications.

- Analytical support, including NMR spectra and safety information .

The absence of peer-reviewed studies or experimental data in the provided evidence limits a comprehensive introduction.

Properties

CAS No. |

36808-99-8 |

|---|---|

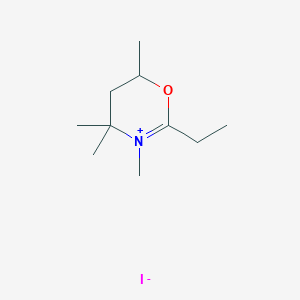

Molecular Formula |

C10H20INO |

Molecular Weight |

297.18 g/mol |

IUPAC Name |

2-ethyl-3,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-3-ium;iodide |

InChI |

InChI=1S/C10H20NO.HI/c1-6-9-11(5)10(3,4)7-8(2)12-9;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

GHDSWROZEFDDTQ-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=[N+](C(CC(O1)C)(C)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nibnm involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver with nitrogen under controlled conditions. The high-pressure phase diagram of silver-nitrogen compounds includes several stable and metastable phases, such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN7 . The reaction conditions often involve pressures exceeding 100 GPa and temperatures above 2000 K.

Industrial Production Methods

Industrial production of this compound requires specialized equipment to maintain the necessary high-pressure and high-temperature conditions. The production process involves the use of high-pressure reactors and advanced cooling systems to manage the exothermic nature of the reactions. The scalability of this process is a challenge, but advancements in high-pressure technology are making it more feasible .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nibnm undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

Substitution: Substitution reactions can occur with other nitrogen-rich compounds or metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Reducing agents such as hydrogen or hydrazine are often used.

Substitution: Reactions typically occur in the presence of catalysts like platinum or palladium.

Major Products Formed

Oxidation: Nitrogen oxides such as nitrogen dioxide and nitrogen monoxide.

Reduction: Lower oxidation state compounds like silver nitride.

Substitution: Various nitrogen-rich compounds and metal complexes.

Scientific Research Applications

Agn-PC-0nibnm has a wide range of applications in scientific research:

Chemistry: Used as a high-energy density material in various chemical reactions.

Medicine: Investigated for use in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of high-energy materials and explosives

Mechanism of Action

The mechanism of action of Agn-PC-0nibnm involves the interaction between its nitrogen-rich structure and various molecular targets. The compound’s high-energy density is due to the significant energy differences between the nitrogen-nitrogen bonds. The charge transfer between silver and nitrogen atoms plays a crucial role in the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A direct comparison of "Agn-PC-0nibnm" with analogous compounds is hindered by incomplete data. However, general methodologies for comparative analysis can be inferred from the evidence:

Analytical Techniques

- Glycan Analysis : Tools like GlycoBase and autoGU are used to compare glycosylation patterns in biopharmaceuticals, which could extend to structural comparisons of specialty chemicals like "this compound" .

- Transcriptomic Profiling: While applied to adventitious roots in another study, similar statistical frameworks (Table 2) could quantify molecular interactions or stability metrics .

Data Quality and Standardization

- Case Study on Transportation Systems : Data quality issues (Figure 4) highlight the importance of standardized tables for reproducible comparisons. For example, inconsistencies in safety data or NMR spectra (as referenced in ) could skew comparative assessments .

Structural and Functional Analogues

- 2-Aminobenzamides: A comparative study (Supplementary Material in ) outlines protocols for evaluating properties like solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.